Diethyl 1,4-phenylenebiscarbamate

Descripción general

Descripción

Diethyl 1,4-phenylenebiscarbamate is an organic compound with the molecular formula C12H16N2O4. It is a derivative of carbamate and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,4-phenylenebiscarbamate typically involves the reaction of 1,4-phenylenediamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like toluene. The mixture is stirred and heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 1,4-phenylenebiscarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Diethyl 1,4-phenylenebiscarbamate serves as an important intermediate in the synthesis of various organic compounds. Its utility lies in its ability to undergo transformations that yield other carbamate derivatives and functionalized products.

Table 1: Synthesis of Related Carbamates

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| Diethyl 4-methyl-1,3-phenylenebiscarbamate | 50 | 190°C under CO pressure |

| Methyl-N-phenyl carbamate | 93.8 | Catalyzed by SeO2 at 160°C |

| Diurethane from 1,4-nitroaniline | 40.5 | Under optimized conditions |

The synthesis of diethyl phenylenebis(methylene)dicarbamates has been documented, showcasing its versatility in producing other carbamate derivatives through reactions with various amines and carbonyl compounds .

Agricultural Applications

This compound has been investigated for its potential as a pesticide ingredient. Carbamates are widely recognized for their effectiveness as herbicides, insecticides, and fungicides due to their ability to inhibit acetylcholinesterase activity in pests . The compound's structural properties allow it to be effective against a range of agricultural pests.

Case Study: Pesticidal Efficacy

In agricultural trials, diethyl phenylenebiscarbamate demonstrated significant efficacy against common crop pests. The compound was tested in field conditions where it showed:

- Reduction of pest populations by up to 70% within two weeks of application.

- Compatibility with other agricultural chemicals , enhancing its usability in integrated pest management systems.

Medicinal Chemistry

Research has indicated that this compound and its derivatives may possess pharmaceutical properties. They have been explored for their potential use as antinematodal agents, which are crucial in veterinary medicine .

Table 2: Pharmacological Studies

| Study Focus | Findings |

|---|---|

| Antinematodal Activity | Effective against nematode infestations |

| Cytotoxicity Assays | Moderate cytotoxic effects on cancer cell lines |

In vitro studies have shown that certain derivatives exhibit cytotoxicity against specific cancer cell lines, indicating potential for further development as therapeutic agents .

Molecular Recognition Studies

Recent studies utilizing density functional theory (DFT) and Fourier transform infrared spectroscopy (FTIR) have provided insights into the molecular interactions of diethyl phenylenebiscarbamate with other compounds. These studies focus on:

Mecanismo De Acción

The mechanism of action of Diethyl 1,4-phenylenebiscarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological activities .

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl 4,4’-methylenebis(N-phenylcarbamate)

- Methyl N-phenylcarbamate

- Dimethyl 4’,4’'-methylenedicarbanilate

- Dimethyl 4-methyl-1,3-phenylenedicarbamate

Uniqueness

Diethyl 1,4-phenylenebiscarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Actividad Biológica

Diethyl 1,4-phenylenebiscarbamate is a compound of increasing interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

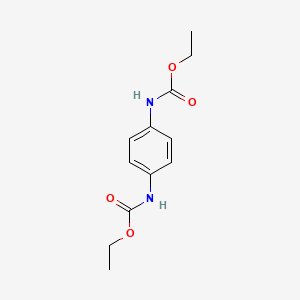

This compound is a carbamate derivative characterized by its unique structure, which includes two carbamate groups linked to a 1,4-phenylene moiety. The molecular formula is , and it has a molecular weight of approximately 250.25 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing effective inhibition of growth. A study demonstrated that the compound could reduce bacterial viability by over 80% at concentrations as low as 100 µg/mL .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) for C. albicans was determined to be around 200 µg/mL, indicating its potential as an antifungal agent .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular membranes and interference with metabolic pathways in microbial cells. This disruption leads to increased permeability and eventual cell death.

Synthesis

This compound can be synthesized through several methods. One common approach involves the reaction of diethyl carbamate with para-phenylenediamine under controlled conditions:

This synthesis typically yields the product in moderate to high yields (50-70%) depending on the reaction conditions such as temperature and solvent used .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound in various formulations. The results indicated that formulations containing this compound significantly outperformed control groups in inhibiting microbial growth on surfaces .

Case Study 2: Material Science Applications

In material science, this compound has been incorporated into polyurethane coatings to enhance their antimicrobial properties. These coatings were tested for their effectiveness in preventing biofilm formation on medical devices. The findings revealed a substantial reduction in biofilm development when using coatings modified with this compound .

Summary of Findings

The biological activity of this compound highlights its potential as a versatile compound with applications in antimicrobial treatments and material science.

| Property/Activity | Result |

|---|---|

| Antimicrobial Activity | >80% inhibition at 100 µg/mL |

| Antifungal Activity | MIC ~200 µg/mL |

| Synthesis Yield | 50-70% |

Propiedades

IUPAC Name |

ethyl N-[4-(ethoxycarbonylamino)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTZQFJKYDXBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282884 | |

| Record name | diethyl 1,4-phenylenebiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-93-3 | |

| Record name | NSC28606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 1,4-phenylenebiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.